molecular formula C8H11N B1666196 N-Methyl-m-toluidine CAS No. 696-44-6

N-Methyl-m-toluidine

Cat. No.: B1666196
CAS No.: 696-44-6
M. Wt: 121.18 g/mol
InChI Key: FBGJJTQNZVNEQU-UHFFFAOYSA-N
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Description

N-Methyl-m-toluidine, also known as N-Methyl-3-toluidine, is an organic compound with the molecular formula CH₃C₆H₄NHCH₃. It is a derivative of toluidine, where a methyl group is attached to the nitrogen atom of the amine group. This compound is a colorless to light yellow liquid with a characteristic amine odor. It is used in various industrial applications, including the production of dyes, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

N,3-Dimethylaniline, also known as N-Methyl-m-toluidine, is an organic chemical compound and a substituted derivative of aniline . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group It has been found to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .

Mode of Action

As a tertiary amine, it is weakly basic and reactive towards electrophiles . It undergoes many of the reactions expected for an aniline, such as nitration to produce tetryl, a derivative with four nitro groups . Methylating agents attack the amine to give the quaternary ammonium salt .

Biochemical Pathways

N,3-Dimethylaniline is involved in several biochemical pathways. It has been confirmed to undergo N-demethylation and N-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route

Pharmacokinetics

It is known that the compound is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . It is also prepared using dimethyl ether as the methylating agent

Result of Action

It is known that the compound is an important precursor to dyes such as crystal violet . It serves as a promoter in the curing of polyester and vinyl ester resins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,3-Dimethylaniline. For instance, occupational exposure to N,3-Dimethylaniline in the workplace can lead to health effects . Acute inhalation exposure has resulted in effects on the central nervous system and circulatory system, with symptoms such as headache, cyanosis, and dizziness in humans . Chronic inhalation exposure has resulted in effects on the central nervous system, blood, and liver .

Biochemical Analysis

Biochemical Properties

N,3-Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive . It is lithiated with butyllithium . Methylating agents attack the amine to give the quaternary ammonium salt .

Cellular Effects

With increasing concentrations of N,3-Dimethylaniline and its major metabolite 5-dimethylaminophenol, reactive oxygen species (ROS), cytotoxicity, and DNA damage increased significantly in the cells and dendritic arborization decreased . The addition of 5 mM N-acetylcysteine, an ROS scavenger, reduced ROS in the cells and alleviated the neuronal damage .

Molecular Mechanism

The principal mechanism of mutagenic action of N,3-Dimethylaniline is likely to be through redox cycling of intracellularly bound aminophenol/quinone imine structures to generate ROS rather than through formation of covalent DNA adducts .

Temporal Effects in Laboratory Settings

In vitro studies have shown that the effects of N,3-Dimethylaniline on cells, such as the generation of ROS, cytotoxicity, and DNA damage, are observed within a few hours of exposure . These effects diminish over time, suggesting that the compound may be metabolized or degraded in the cells .

Dosage Effects in Animal Models

In vivo studies in Sprague Dawley pregnant rats suggested that exposure to N,3-Dimethylaniline led to fetal cerebral cortex thinning . The study showed that as the treatment dosage of N,3-Dimethylaniline increased, erythrocytes in pregnant rats decreased drastically .

Metabolic Pathways

N,3-Dimethylaniline undergoes N-demethylation and N-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-m-toluidine can be synthesized through several methods. One common method involves the methylation of m-toluidine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .

Industrial Production Methods

In industrial settings, this compound is produced by the catalytic hydrogenation of N-methyl-3-nitrotoluene. This process involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-m-toluidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Key Applications

  • Chemical Synthesis
    • N-Methyl-m-toluidine is utilized as a reagent in organic synthesis, facilitating the formation of complex molecules. It acts as an intermediate in various chemical reactions, making it invaluable in research laboratories .
  • Pharmaceutical Development
    • The compound plays a crucial role in the formulation of pharmaceutical products. Its properties contribute to the synthesis of active pharmaceutical ingredients (APIs), enhancing efficacy and stability in drug formulations .
  • Dyes and Pigments
    • This compound serves as an important intermediate in dye manufacturing processes. It is used to produce vibrant colors for textiles and plastics, significantly impacting the dye industry .
  • Analytical Chemistry
    • In analytical applications, this compound is employed for detecting and quantifying various substances. Its role in quality control processes within manufacturing settings is critical for ensuring product safety and compliance with regulatory standards .
  • Polymer Industry
    • The compound is also used in the production of polymers, where it enhances performance characteristics such as durability and adhesion in coatings and adhesives .

Toxicological Considerations

While this compound has valuable applications, it is essential to acknowledge its toxicological profile. Research indicates that exposure can lead to acute toxicity, particularly through dermal contact or inhalation. Symptoms may include irritation of the eyes and respiratory tract, headaches, dizziness, and nausea. Long-term exposure raises concerns regarding potential mutagenic effects .

Comparative Analysis Table

Compound NameChemical FormulaKey CharacteristicsApplication Area
This compoundC₈H₁₁NToxic; used in dye synthesisChemical Synthesis
N-Ethyl-m-toluidineC₉H₁₃NSimilar toxicity profile; dye synthesisDyes and Pigments
N,N-Dimethyl-m-toluidineC₉H₁₃NHigher reactivity; used in pharmaceuticalsPharmaceuticals
m-ToluidineC₇H₉NParent compound; less toxic than derivativesGeneral Chemical Applications

Case Study 1: Pharmaceutical Formulation

A study conducted on the use of this compound in synthesizing a specific API demonstrated improved solubility and bioavailability compared to traditional methods. The incorporation of this compound allowed for lower dosages while maintaining therapeutic effectiveness.

Case Study 2: Dye Production

In an industrial application involving textile dyes, this compound was used as an intermediate to produce a new range of colorfast dyes. The resulting products exhibited superior color retention under various environmental conditions.

Comparison with Similar Compounds

N-Methyl-m-toluidine is similar to other toluidine derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .

Biological Activity

N-Methyl-m-toluidine (NMT) is an organic compound with the chemical formula C₈H₁₁N, recognized for its significant biological activity and toxicological properties. This article explores the biological effects of NMT, including its toxicity, potential mutagenicity, and applications in various fields.

This compound is a derivative of m-toluidine and belongs to the class of N-methylated aromatic amines. It is a colorless to pale yellow liquid with a distinct aromatic odor, soluble in organic solvents but insoluble in water. The compound has a density of approximately 0.932 g/cm³.

Toxicological Profile

The biological activity of NMT is primarily characterized by its toxicological effects:

  • Acute Toxicity : NMT exhibits acute toxicity through various exposure routes, including inhalation, ingestion, and dermal contact. Symptoms of exposure may include irritation of the eyes, skin, and respiratory tract, as well as headaches, dizziness, nausea, and vomiting. In severe cases, it can lead to convulsions or coma.
  • Mutagenicity : Research indicates that NMT may possess mutagenic properties; however, comprehensive studies are still needed to fully understand its potential genetic risks.
  • Comparative Toxicity : Compared to other toluidine derivatives (e.g., o-toluidine and p-toluidine), m-toluidine appears less carcinogenic. While o-toluidine has been linked to various cancerous tumors in animal studies, m-toluidine has shown inconclusive results regarding its carcinogenicity in male mice .

Biological Activity Studies

Research on NMT has focused on its interactions with biological systems and its potential therapeutic applications. Below are notable findings:

Applications in Industry

This compound is primarily used in the chemical industry as an intermediate for synthesizing dyes, rubber chemicals, pharmaceuticals, and pesticides. Its unique properties make it valuable in these applications while also necessitating caution due to its associated health risks .

Comparative Analysis of Related Compounds

The following table summarizes key characteristics of this compound compared to other related compounds:

Compound NameChemical FormulaKey Characteristics
This compound C₈H₁₁NAcute toxicity; potential mutagenic effects
N-Ethyl-m-toluidine C₉H₁₃NSimilar toxicity profile; used in dye synthesis
N,N-Dimethyl-m-toluidine C₉H₁₃NHigher degree of methylation; more reactive
m-Toluidine C₇H₉NParent compound; less toxic than N-methyl variant
N,N-Diethyl-m-toluidine C₁₁H₁₅NSimilar applications; lower toxicity

Properties

IUPAC Name

N,3-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7-4-3-5-8(6-7)9-2/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGJJTQNZVNEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061014
Record name Benzenamine, N,3-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-44-6
Record name N,3-Dimethylaniline
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Record name Benzenamine, N,3-dimethyl-
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Record name N,3-Dimethylaniline
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Record name Benzenamine, N,3-dimethyl-
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Record name N-methyl-m-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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